molecular formula C12H11BClNO2 B14071004 (5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid

(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid

Cat. No.: B14071004
M. Wt: 247.49 g/mol
InChI Key: ZBKGJSQZYJGURF-UHFFFAOYSA-N
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Description

(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C12H11BClNO2. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the synthesis of complex molecules.

Preparation Methods

The synthesis of (5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid can be achieved through several methods:

    Halogen-Metal Exchange and Borylation:

    Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to introduce a metal atom at a specific position on the pyridine ring, followed by borylation.

    Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.

    Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.

Chemical Reactions Analysis

(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and receptors, modulating their activity and function. The compound’s boronic acid group can form cyclic boronate esters with diols, which is a key feature in its biological and chemical activity .

Comparison with Similar Compounds

(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific reactivity and suitability for certain applications.

Properties

Molecular Formula

C12H11BClNO2

Molecular Weight

247.49 g/mol

IUPAC Name

[5-chloro-6-(4-methylphenyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C12H11BClNO2/c1-8-2-4-9(5-3-8)12-11(14)6-10(7-15-12)13(16)17/h2-7,16-17H,1H3

InChI Key

ZBKGJSQZYJGURF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C2=CC=C(C=C2)C)Cl)(O)O

Origin of Product

United States

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